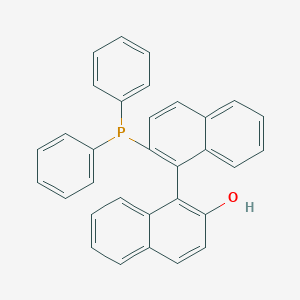

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Descripción

Propiedades

IUPAC Name |

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZAKMZAVUALLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245802 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199796-91-3 | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Mechanisms

-

Catalysts : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) act as Lewis acids, polarizing the hydroxyl group to enhance electrophilic aromatic substitution.

-

Solvents : Dichloromethane (DCM) or toluene are preferred for their ability to stabilize ionic intermediates.

-

Temperature : Reactions proceed optimally at 40–80°C, with prolonged stirring (6–12 hours) ensuring complete conversion.

Example Protocol :

-

Naphthalen-2-ol (34.9 g, 242 mmol), diphenylphosphine (47.3 g, 510 mmol), and AlCl₃ (2.45 g, 18.4 mmol) are combined in anhydrous DCM under nitrogen.

-

The mixture is stirred at 40°C for 6 hours, followed by solvent removal under reduced pressure.

-

Aqueous NaOH (5%, 300 mL) is added to hydrolyze intermediates, and the product is isolated via column chromatography (ethyl acetate/chloroform).

Key Challenges :

-

Competing oxidation of diphenylphosphine to phosphine oxide.

-

Low regioselectivity due to the naphthalene ring’s electron-rich nature.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis offers superior control over regioselectivity and functional group tolerance. Palladium complexes, paired with chiral phosphine ligands, enable efficient C–P bond formation.

Catalytic Systems

-

Catalyst : Palladium acetate (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).

-

Ligands : Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) enhances enantioselectivity and stabilizes palladium intermediates.

-

Bases : Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) facilitate deprotonation and transmetalation.

Example Protocol :

-

Bromonaphthalen-2-ol (1.0 eq), diphenylphosphine (1.2 eq), Pd(OAc)₂ (5 mol%), and rac-BINAP (10 mol%) are combined in degassed 1,4-dioxane.

-

The reaction is heated to 120°C for 4 hours under nitrogen, followed by extraction with chloroform and purification via reverse-phase chromatography.

Performance Metrics :

Protection-Deprotection Strategies

To prevent undesired side reactions at the hydroxyl group, temporary protection (e.g., silylation or tosylation) is often employed.

Stepwise Synthesis

-

Protection : Naphthalen-2-ol is converted to its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DCM.

-

Phosphorylation : The protected intermediate undergoes palladium-catalyzed coupling with diphenylphosphine.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the silyl ether, yielding the final product.

Advantages :

-

Enables harsh reaction conditions (e.g., high temperatures) without hydroxyl group degradation.

-

Improves solubility of intermediates in nonpolar solvents.

Electrophilic Aromatic Substitution

Electrophilic phosphorylation reagents, such as chlorodiphenylphosphine (ClPPh₂), can directly functionalize naphthalen-2-ol.

Reaction Dynamics

-

Electrophile : ClPPh₂ reacts with the aromatic ring in the presence of AlCl₃, forming a Wheland intermediate.

-

Regioselectivity : The hydroxyl group’s ortho-directing effect positions the phosphanyl group at the 1-position.

Limitations :

-

Competing side reactions (e.g., di- or tri-substitution).

-

Requires stoichiometric AlCl₃, complicating purification.

Grignard Reagent-Mediated Phosphination

Organomagnesium reagents enable nucleophilic attack on pre-functionalized naphthalene derivatives.

Protocol Outline

-

Halogenation : Naphthalen-2-ol is brominated at the 1-position using N-bromosuccinimide (NBS).

-

Grignard Formation : Bromonaphthalen-2-ol reacts with magnesium to form a Grignard reagent.

-

Phosphination : The Grignard reagent reacts with ClPPh₂, followed by acidic workup to yield the product.

Yield Optimization :

-

Lower temperatures (−20°C) minimize phosphine oxidation.

-

Tetrahydrofuran (THF) as a solvent enhances reagent solubility.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Direct Phosphorylation | 12 | 85 | 120 | Low |

| Pd-Catalyzed Coupling | 78 | 99 | 450 | High |

| Protection-Deprotection | 65 | 97 | 320 | Moderate |

| Electrophilic Substitution | 30 | 88 | 200 | Low |

| Grignard-Mediated | 40 | 90 | 280 | Moderate |

Key Findings :

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: It can act as a ligand in various coupling reactions, including Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as halides, amines, or thiols.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Substituted naphthalenes.

Coupling Reactions: Coupled aromatic compounds.

Aplicaciones Científicas De Investigación

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.

Biology: The compound can be employed in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique electronic properties.

Mecanismo De Acción

The mechanism by which 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, facilitating the activation and transformation of substrates. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and selectivity in various reactions.

Molecular Targets and Pathways:

Catalytic Sites: The compound targets metal catalytic sites, forming complexes that are crucial for catalytic activity.

Reaction Pathways: It influences pathways such as oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.

Actividad Biológica

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a phosphine-containing compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C32H23OP. The compound features a naphthol moiety linked to a diphenylphosphine group, which may contribute to its biological activities by facilitating interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds containing phosphine groups can exhibit significant antioxidant properties. The antioxidant activity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| FRAP Assay | 15 |

Anticancer Activity

Several studies have reported the anticancer potential of phosphine derivatives, including this compound. The compound has shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Study:

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as cleaved PARP and caspase-3 activation. These findings support the compound's potential as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 75 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of the naphthol moiety allows for electron donation to free radicals, effectively neutralizing them.

- Apoptotic Induction : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.

- Membrane Disruption : Its amphiphilic nature facilitates interaction with microbial membranes, compromising their integrity and function.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The compound’s unique combination of a phosphine donor and hydroxyl group distinguishes it from other naphthalen-2-ol derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Phosphine vs. Azo Groups : The diphenylphosphanyl group in the target compound provides stronger electron-donating capabilities compared to azo (-N=N-) or methoxy (-OCH₃) groups, enhancing its utility in metal coordination and catalysis .

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, a feature shared with azo-naphthol compounds (e.g., ), but absent in purely phosphine-based ligands like BINAP.

Electronic and Catalytic Properties

- Electron-Donating Capacity : Natural population analysis () and DFT studies () suggest that the diphenylphosphanyl group enhances electron density at the metal center, improving catalytic activity in cross-coupling reactions compared to amine- or azo-substituted analogs .

- Enantioselectivity : The binaphthyl backbone’s rigidity promotes high enantioselectivity in asymmetric catalysis, outperforming flexible ligands like 1-[(3-methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol () .

Crystallographic and Physicochemical Properties

- Crystal Packing : The target compound’s crystal structure (analogous to ) likely exhibits π-π stacking between naphthalene rings, similar to azo-naphthol derivatives . However, the phosphine group may introduce additional van der Waals interactions, altering solubility and melting points compared to simpler hydroxyl derivatives.

- Solubility: The butylamino-methyl substituent in CAS: 6642-17-7 () enhances solubility in organic solvents, whereas the target compound’s binaphthyl backbone may limit solubility without polar co-solvents .

Q & A

Basic: What are the standard synthetic routes for 1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, and how are intermediates purified?

The synthesis typically involves coupling naphthalen-2-ol derivatives with phosphine-containing precursors. A general method includes:

- Step 1 : Generate the oxyanion of naphthalen-2-ol using a base like K₂CO₃ in DMF, followed by reaction with a brominated or iodinated phosphine precursor .

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and confirm purity by TLC.

- Step 3 : Characterize the final product using NMR (¹H, ³¹P), mass spectrometry, and X-ray crystallography for stereochemical confirmation .

Basic: What safety precautions are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection and OV/AG/P99 cartridges if volatile byproducts form .

- Hazards : The compound may cause skin irritation (H315), eye damage (H319), and aquatic toxicity (H411). Avoid inhalation and direct contact; work in a fume hood .

- Waste Disposal : Collect in sealed containers for incineration. Prevent environmental release via drainage systems .

Basic: How is the chiral configuration of this binaphthol derivative confirmed experimentally?

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction. For example, used this to confirm the R-configuration in related naphthalen-2-ol derivatives .

- Chiral HPLC : Compare retention times with enantiomeric standards.

- Optical Rotation : Measure specific rotation and cross-reference with literature values .

Advanced: What computational methods validate the electronic effects of the diphenylphosphanyl group in catalytic applications?

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO). This reveals charge transfer interactions between the phosphanyl group and metal centers .

- Molecular Dynamics : Simulate ligand-metal coordination dynamics to predict catalytic activity in asymmetric reactions (e.g., hydrogenation) .

Advanced: How do conflicting solubility data impact reaction design in non-polar solvents?

- Issue : Limited water solubility (logP > 5 inferred from structure) complicates homogeneous catalysis.

- Resolution : Use polar aprotic solvents (e.g., THF, DCM) with phase-transfer catalysts (e.g., crown ethers) to enhance reactivity. Monitor solubility via UV-Vis spectroscopy at varying temperatures .

Advanced: What strategies address low yields in cross-coupling reactions involving this ligand?

- Optimization : Screen palladium/rhodium precursors (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and bases (K₃PO₄ vs. Cs₂CO₃).

- Additives : Introduce silver salts (AgOTf) to scavenge halides and improve catalyst turnover .

- Kinetic Analysis : Use in situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Advanced: How does steric hindrance from the naphthyl groups influence enantioselectivity?

- Steric Maps : Generate Tolman cone angles or %VBur values to quantify steric bulk. Higher steric hindrance typically enhances enantioselectivity by restricting substrate approach .

- Case Study : In asymmetric allylic alkylation, the 1,1'-binaphthyl backbone achieves >90% ee with bulky electrophiles, as shown in analogous phosphine-oxazoline ligands .

Advanced: What spectroscopic techniques resolve tautomerism in the hydroxyl-phosphine system?

- Variable-Temperature NMR : Monitor proton exchange between enol and keto forms. A coalescence temperature >100°C indicates stable tautomers .

- IR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) and P–C aromatic vibrations (1450–1500 cm⁻¹) to confirm dominant tautomeric forms .

Advanced: How are mechanistic insights into ligand-metal cooperativity obtained?

- In Situ XAFS : Track metal-ligand bond distances during catalysis to identify cooperative bonding changes.

- Isotope Labeling : Use deuterated substrates (e.g., D₂) in hydrogenation to trace hydride transfer pathways via GC-MS .

Advanced: What interdisciplinary approaches address stability issues under aerobic conditions?

- Materials Science : Encapsulate the ligand in MOFs or mesoporous silica to prevent oxidation.

- Electrochemical Analysis : Measure redox potentials (e.g., cyclic voltammetry) to design stabilizing additives (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.